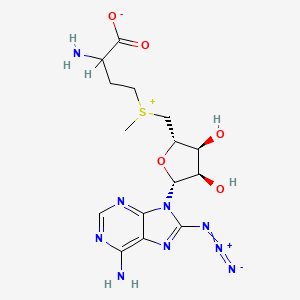

8-Azido-S-adenosylmethionine

Description

Structure

3D Structure

Properties

CAS No. |

84980-20-1 |

|---|---|

Molecular Formula |

C15H21N9O5S |

Molecular Weight |

439.5 g/mol |

IUPAC Name |

2-amino-4-[[(2S,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate |

InChI |

InChI=1S/C15H21N9O5S/c1-30(3-2-6(16)14(27)28)4-7-9(25)10(26)13(29-7)24-12-8(11(17)19-5-20-12)21-15(24)22-23-18/h5-7,9-10,13,25-26H,2-4,16H2,1H3,(H2-,17,19,20,27,28)/t6?,7-,9-,10-,13-,30?/m1/s1 |

InChI Key |

KIYVEMOJCNSOBL-VRBWNHIESA-N |

SMILES |

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)O)O |

Isomeric SMILES |

C[S+](CCC(C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)O)O |

Canonical SMILES |

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)O)O |

Synonyms |

8-AASM 8-azido-S-adenosylmethionine |

Origin of Product |

United States |

Chemical Synthesis and Strategic Derivatization for Biochemical Research

Synthetic Pathways for 8-Azido-S-adenosylmethionine and its Precursors

The synthesis of 8-azido-SAM can be achieved through both enzymatic and multistep organic chemistry approaches. These methods provide routes to the final product and its essential precursors, such as 8-azido-ATP.

Enzymatic Synthesis Approaches (e.g., from 8-Azido-ATP and Methionine)

Enzymatic synthesis offers a highly specific and efficient method for preparing SAM analogs. rsc.orgmdpi.com The key enzyme in this process is S-adenosylmethionine synthetase (methionine adenosyltransferase, MAT), which catalyzes the reaction between ATP and methionine to form SAM. csic.esgoogle.com To synthesize 8-azido-SAM, 8-azido-ATP is used as a substrate in place of ATP. csic.es

The precursor, 8-azido-ATP, can itself be synthesized enzymatically. For instance, 8-azidoadenosine (B559645) 5'-diphosphate can act as a phosphoryl acceptor in the conversion of 1,3-diphosphoglyceric acid to 3-phosphoglycerate, yielding carrier-free 8-azidoadenosine 5'-[γ-³²P]triphosphate. nih.gov This method provides a direct, single-step procedure for obtaining the radiolabeled precursor. nih.gov

Synthesis of 8-Azido-ATP : This precursor is synthesized from 8-azidoadenosine and phosphoryl chloride or through enzymatic phosphorylation. cas.cz

MAT-catalyzed reaction : Methionine adenosyltransferase is used to catalyze the reaction between 8-azido-ATP and L-methionine, producing this compound. csic.esanalesranf.com

Engineered variants of MAT with reduced product inhibition have been developed to improve the yield of SAM and its analogs. mdpi.com

Multistep Organic Synthesis Strategies

Multistep organic synthesis provides a versatile alternative for producing 8-azido-SAM and its derivatives, allowing for greater control over the introduction of various functional groups. wiley.comlibretexts.org A general strategy involves the synthesis of an 8-azidoadenosine intermediate followed by the attachment of the methionine moiety. nih.gov

A reported 10-step synthesis of an azide-bearing N-mustard analog of SAM starts from commercially available 2',3'-isopropylidene adenosine (B11128). nih.gov Key steps in such syntheses often include:

Protection of the ribose hydroxyl groups : This is a common initial step to prevent unwanted side reactions.

Introduction of the azido (B1232118) group at the C8 position : This is a critical step, and it has been found that performing the C8 azidation before derivatizing the 5'-position of the ribose sugar is crucial for the success of the synthesis. nih.gov This can be achieved by reacting an 8-bromoadenosine (B559644) derivative with sodium azide (B81097). cas.cz

Derivatization at the 5'-position : This involves introducing the methionine or an analogous side chain.

Deprotection : The final step is the removal of the protecting groups to yield the final product.

These multistep strategies, while often longer, offer the flexibility to create a wider range of SAM analogs for specific research applications. wiley.comlibretexts.org

Regiospecific Introduction of the Azido Moiety at the C8 Position of Adenine (B156593)

The placement of the azido group at the C8 position of the adenine ring is a critical design feature of 8-azido-SAM, ensuring that the molecule retains its biological activity while providing a means for covalent attachment to target proteins.

Importance of C8 Position for Maintaining Cofactor Functionality

The C8 position of adenine is a strategic site for modification because it is generally not directly involved in the binding interactions with most SAM-dependent enzymes. plos.org This allows the modified cofactor to be recognized and bound by these enzymes in a manner similar to the natural substrate, SAM. nih.govspringernature.com Modifications at other positions, such as the 6-amino group, can interfere with the Watson-Crick base pairing interactions that may be important for enzyme recognition. seela.net

The introduction of a substituent at the C8 position can influence the glycosidic bond conformation (the orientation of the base relative to the sugar). plos.orgresearchgate.net However, many SAM-binding proteins can accommodate these changes, allowing the 8-azido analog to function as an effective photoaffinity label. google.com Studies have shown that some enzymes can even tolerate bulky substituents at this position. researchgate.net

Considerations for Ribose and Methionine Moiety Derivatization

While the C8 position is the primary site of modification for creating a photoaffinity label, the ribose and methionine moieties can also be derivatized to introduce other functionalities. nih.govfrontiersin.org For example, the methionine side chain can be altered to create analogs with different chain lengths or to introduce reporter groups. nih.gov

However, any modifications to the ribose or methionine moieties must be carefully considered to ensure that the resulting analog retains its ability to bind to the target enzyme. frontiersin.org The ribose hydroxyl groups and the amino acid portion of methionine are often involved in critical interactions with the enzyme active site. plos.org Therefore, derivatization at these positions is typically more constrained than at the C8 position of the adenine ring. semanticscholar.org

Isotopic Labeling Strategies for Analytical Enhancement (e.g., Tritium (B154650), Selenium-75)

Isotopic labeling is a powerful technique used to enhance the detection and quantification of molecules in biological systems. researchgate.netacs.org For 8-azido-SAM, labeling with isotopes such as tritium (³H) or selenium-75 (B78453) (⁷⁵Se) provides sensitive methods for tracking the molecule and identifying its binding partners. nih.gov

Tritium (³H) Labeling:

Tritium is a beta-emitting isotope of hydrogen that can be incorporated into organic molecules. mdpi.comchemrxiv.org Tritium-labeled SAM analogs are commonly used in photoaffinity labeling experiments. The radioactivity of the tritium allows for the detection of the covalently cross-linked protein-cofactor complex after photolysis. nih.gov

Methods for introducing tritium into SAM analogs include:

Tritium-halogen exchange : This involves replacing a halogen atom with a tritium atom. mdpi.com

Tritide (B1234025) reduction : This method uses tritium gas or tritium hydrides to introduce the label. mdpi.com

Methylation with tritiated building blocks : Small, tritiated molecules can be used to build up the desired labeled compound. mdpi.com

A key consideration with tritium labeling is the potential for kinetic isotope effects, where the heavier isotope can alter the rate of a chemical reaction. mdpi.com

Selenium-75 (⁷⁵Se) Labeling:

Selenium-75 is a gamma-emitting isotope that offers several advantages over tritium for certain applications. nih.gov The gamma radiation from ⁷⁵Se is more energetic than the beta particles from tritium, making it easier to detect without the need for scintillation cocktails or fluorographic enhancers. nih.gov

To create a ⁷⁵Se-labeled analog, the sulfur atom in the methionine moiety of 8-azido-SAM is replaced with ⁷⁵Se. nih.gov This results in the compound Se-(8-azidoadenosyl)[⁷⁵Se]selenomethionine. nih.gov This analog has been successfully used to photoaffinity label SAM-binding proteins, such as thioether methyltransferase. nih.gov The use of ⁷⁵Se provides a highly sensitive and convenient method for detecting selenoproteins and other selenium-containing molecules. nih.govspringernature.com

Table of Isotopic Labeling Strategies

| Isotope | Type of Radiation | Labeling Method Example | Advantages | Considerations |

|---|---|---|---|---|

| Tritium (³H) | Beta | Tritium-halogen exchange, tritide reduction | Commonly used, well-established methods | Requires scintillation cocktails for detection, potential for kinetic isotope effects. nih.govmdpi.com |

| Selenium-75 (⁷⁵Se) | Gamma | Substitution of sulfur with ⁷⁵Se in the methionine moiety | Easier detection, no need for fluorographic enhancers. nih.gov | Requires handling of a gamma-emitting isotope. |

Molecular Mechanisms of 8 Azido S Adenosylmethionine As a Probe

Photoactivation Mechanism: UV-Induced Nitrene Formation

Photoaffinity labeling is a technique that uses a photoactivatable reagent to covalently label interacting biomolecules upon light exposure. nih.govescholarship.org 8-azido-SAM is an analog of SAM designed for this purpose, where the azido (B1232118) group (–N₃) serves as the photoreactive moiety. rsc.orgky.gov

Aryl azides, such as the 8-azidoadenine (B1229929) component of 8-azido-SAM, are chemically stable in the dark but become highly reactive upon exposure to ultraviolet (UV) light. rsc.orgmdpi.com Irradiation with UV light, typically at wavelengths less than 300 nm, excites the azido group. researchgate.net This absorption of energy promotes the molecule to an electronically excited state, initiating a rapid chemical transformation. researchgate.net

Upon excitation, the aryl azide (B81097) group rapidly decomposes, releasing a molecule of dinitrogen gas (N₂), which is a highly stable and inert byproduct. researchgate.netmdpi.com This process generates a highly reactive and electron-deficient intermediate known as a nitrene, which contains a monovalent nitrogen atom. escholarship.orgbiologiachile.cl The photolysis of aryl azides can produce the nitrene in either a singlet or triplet spin state, which have different reactivities. rsc.orgnih.gov The singlet nitrene is often the initial product and can undergo various reactions, including insertion and cycloaddition, or it can interconvert to the more stable triplet nitrene. nih.govrsc.org

In some contexts, UV irradiation of SAM and its analogs can also generate a radical cation on the purine (B94841) ring. researchgate.net This radical species can then react with a suitable acceptor group within the enzyme's active site to form a covalent bond. researchgate.net However, the predominant and most utilized reactive intermediate generated from 8-azido-SAM is the aryl nitrene.

Covalent Cross-Linking Reaction with Proximal Biomolecules

Once generated within the binding pocket of a target enzyme, the nitrene intermediate is extremely reactive and short-lived. It rapidly reacts with nearby amino acid residues, forming a stable, covalent bond that permanently links the SAM analog to the protein. researchgate.net This "trapping" of the non-covalent enzyme-ligand interaction is the central principle of photoaffinity labeling. asm.orgnih.gov

One of the key features of nitrenes is their ability to undergo non-specific insertion reactions. biologiachile.cl The highly reactive nitrene can insert directly into carbon-hydrogen (C-H) bonds of amino acid side chains located in its immediate vicinity. pnas.org This reaction is relatively indiscriminate, allowing the probe to label hydrophobic and polar residues alike, providing an unbiased snapshot of the binding site architecture. biologiachile.cl While nitrenes are generally less efficient than another class of photoreactive intermediates called carbenes at C-H insertion, their ease of generation from stable azide precursors makes them widely used. researchgate.netbiologiachile.cl

In addition to C-H insertion, nitrenes also exhibit electrophilic character and can react preferentially with nucleophilic amino acid residues. biologiachile.clnih.gov The active sites of enzymes, including methyltransferases, are often rich in nucleophiles that play roles in substrate binding and catalysis. elifesciences.orglibretexts.org Consequently, the nitrene generated from 8-azido-SAM can specifically react with the side chains of residues such as lysine (B10760008), cysteine, and tyrosine within the SAM-binding pocket. nih.govbiologiachile.cl This specific reactivity has been successfully used to identify key residues in the active sites of various enzymes. For instance, photoaffinity labeling studies using 8-azido-ATP, a related analog, have been instrumental in identifying the RNA polymerase (VP1) of rotavirus. asm.orgnih.gov

| Enzyme/Protein Target | Probe Used | Labeled Residue(s) | Significance of Finding |

|---|---|---|---|

| Catechol-O-methyltransferase (COMT) | 8-Azido-S-adenosylmethionine | Not explicitly identified, but labeling was specific. | Demonstrated the utility of 8-azido-SAM for photoaffinity labeling of a SAM-dependent methyltransferase. ky.gov |

| Rotavirus RNA Polymerase (VP1) | [α-³²P]8-azido-ATP | VP1 protein | Identified VP1 as the viral RNA polymerase through specific covalent labeling that correlated with enzyme inhibition. asm.orgnih.gov |

| E. coli RNA Polymerase | 8-azido-ATP | β and σ subunits | Helped to map the nucleotide binding sites on the multi-subunit enzyme complex. ky.govacs.org |

| Terminal Deoxynucleotidyl Transferase | 8-azido-ATP | Not explicitly identified, but labeling was specific. | Characterized the substrate binding site of the enzyme. ky.gov |

Bioorthogonal Reactivity of the Azido Group

Beyond its role as a photolabile precursor, the azido group is a key functional group in the field of bioorthogonal chemistry. iris-biotech.demdpi.com These are chemical reactions that can occur in complex biological systems without interfering with native biochemical processes. researchgate.net The azido group of 8-azido-SAM, even in the absence of light, can participate in such reactions, providing a powerful secondary method for probe detection and target identification. nih.govnih.gov

The two most common bioorthogonal reactions involving azides are:

Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine, forming a stable amide bond. mdpi.comscispace.com It requires no catalyst and proceeds readily in aqueous environments. mdpi.com

Azide-Alkyne Cycloaddition (Click Chemistry): This reaction involves the [3+2] cycloaddition between an azide and an alkyne. researchgate.net It can be catalyzed by copper(I) (CuAAC) or can proceed without a catalyst if a strained alkyne, such as a cyclooctyne (B158145) (e.g., DIFO, DBCO, BCN), is used in a strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmedchemexpress.com

This dual functionality allows for a two-step approach to labeling. First, an enzyme can be engineered to accept a bioorthogonal SAM analog like 4-azido-but-2-enyl derivative of S-adenosyl-L-methionine (Ab-SAM) and transfer its azido-containing moiety onto a substrate protein. acs.orgnih.gov Second, the now azide-tagged substrate can be detected or purified by reacting it with a reporter molecule (e.g., a fluorophore or biotin) that contains a complementary alkyne or phosphine (B1218219) group. nih.govnih.gov This strategy enables the specific profiling of enzyme substrates within a complex cellular environment. acs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper-Free Click Chemistry

To overcome the cytotoxicity of the copper catalyst used in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. acs.org This reaction, also known as copper-free click chemistry, relies on using a strained cyclooctyne derivative instead of a terminal alkyne. The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a metal catalyst. wikipedia.org

The mechanism of SPAAC is a concerted [3+2] Huisgen cycloaddition. wikipedia.org After the 8-azidoadenosyl group is enzymatically transferred to a biological substrate, the azide-modified biomolecule is simply mixed with a reporter molecule bearing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]non-4-yne (BCN). fiu.edunih.gov The reaction proceeds cleanly to form a stable triazole linkage.

The bioorthogonality of SPAAC makes it exceptionally well-suited for labeling applications in living cells and organisms. nih.gov Research has demonstrated the efficient reaction between 8-azidopurine nucleosides and various cyclooctynes in aqueous solutions at room temperature. fiu.edu For instance, 8-azido-ATP can react quantitatively with a fused cyclopropyl (B3062369) cyclooctyne. fiu.edu The primary drawback of SPAAC is that the reaction kinetics are generally slower than those of CuAAC. wikipedia.org Furthermore, the cyclooctyne reagents are often larger and more sterically hindered than simple terminal alkynes, which can sometimes affect their ability to access the azide-modified site on a large biomolecule. mdpi.com

Table 2: Key Features of SPAAC for Labeling 8-Azido-SAM Modified Substrates

| Feature | Description |

| Reactants | Azide (from 8-azido-SAM on substrate), Strained Alkyne (e.g., DBCO, BCN on reporter) |

| Catalyst | None (reaction is driven by ring strain) |

| Product | Stable triazole linkage (as a mixture of regioisomers) |

| Key Advantages | Truly bioorthogonal (no toxic catalyst), suitable for live-cell and in vivo labeling. nih.gov |

| Key Disadvantages | Slower reaction rates compared to CuAAC, bulky nature of strained alkynes. wikipedia.orgmdpi.com |

Methodological Frameworks for Utilizing 8 Azido S Adenosylmethionine in Biochemical Research

Photoaffinity Labeling (PAL) Protocols

Photoaffinity labeling (PAL) with 8-N₃-SAM is a multi-step process designed to covalently link the probe to its target biomolecules. This involves a carefully controlled incubation period to allow for specific binding, followed by UV-induced crosslinking and subsequent termination of the photoreaction.

The initial step in a PAL experiment involves incubating 8-N₃-SAM with the biological sample, which can range from purified proteins to complex cell lysates. vcu.edu The conditions for this incubation are critical to ensure specific binding of the probe to the intended target site. Parameters such as temperature, duration, and concentration must be optimized for each experimental system. For instance, studies have reported successful binding under various conditions, from incubation on ice for 10 minutes to ambient temperature for 45 minutes, or even at 70°C for 20 minutes for specific thermostable enzymes. nih.govox.ac.ukasm.org The choice of buffer is also crucial; buffers containing primary amines (e.g., Tris) or thiol-based reducing agents (e.g., DTT) should generally be avoided during this stage if they are intended to be used as quenching agents later. thermofisher.com

| Target System | 8-Azido-SAM Analog Concentration | Incubation Temperature | Incubation Time | Reference |

|---|---|---|---|---|

| Flag-Kir6.2 in COS-7 cell membranes | 10-200 µM | On ice | 10 min | ox.ac.uk |

| G9a mutants with H3K9 peptide | 100 µM | 23 °C (ambient) | 45 min | nih.gov |

| S-Inosyl-l-Homocysteine Hydrolase (SIHH) | 0.2 mM | 70 °C | 20 min | asm.org |

| Catechol O-methyltransferase | Not specified | Not specified | Not specified | nih.gov |

Following incubation, the sample is exposed to UV light to activate the azido (B1232118) group on the 8-N₃-SAM molecule. This photoactivation step converts the inert azide (B81097) into a reactive nitrene, which then forms a covalent bond with the target protein. nih.gov The parameters of UV irradiation—wavelength, intensity, and duration—are critical for efficient crosslinking while minimizing damage to the biological sample. Research has employed a range of conditions, with wavelengths typically falling in the 254 nm or the long-wave UV (365-366 nm) range. nih.govox.ac.ukthermofisher.com The duration can vary from seconds to 30 minutes, often performed on ice to mitigate heat generation from the UV lamp. ox.ac.ukthermofisher.com The optimal parameters depend on the specific aryl azide derivative and the experimental setup, including the type of UV lamp and the reaction vessel, with quartz cuvettes being ideal for maximal UV exposure. ox.ac.ukthermofisher.com

| Wavelength | Intensity | Duration | Target System Example | Reference |

|---|---|---|---|---|

| 254 nm | 4.4-8.2 milliwatts/cm² | 15 s - 3 min | Flag-Kir6.2 in COS-7 membranes | ox.ac.uk |

| 365 nm | Not specified | Not specified | SAM-binding proteins in cell lysates | nih.govrsc.org |

| 366 nm | Not specified | 30 min | General aryl azide crosslinkers | thermofisher.com |

Termination of the photoreaction is essential to prevent non-specific labeling and control the reaction endpoint. The most straightforward method is the removal of the UV light source. However, for more definitive termination, chemical quenching strategies are employed. The highly reactive nitrene intermediate, or its subsequent reactive forms like diazaquinodimethane, can be rapidly neutralized by nucleophilic species. nih.gov Therefore, the addition of reagents containing primary amines (e.g., Tris or glycine (B1666218) buffer) or thiols (e.g., dithiothreitol (B142953) or β-mercaptoethanol) to the reaction mixture post-irradiation effectively quenches any remaining reactive probe molecules. nih.govthermofisher.com These compounds, which are often avoided in buffers during the labeling stage, serve as efficient terminators. thermofisher.com

Integration with Bioorthogonal Chemistry for Enhanced Detection and Enrichment

While radiolabeled versions of 8-N₃-SAM can be used, modern approaches leverage the power of bioorthogonal chemistry for detection and enrichment. This involves using a modified version of the probe, such as 4-azidobut-2-enyl SAM (Ab-SAM), where the azido group is part of a "clickable" handle. nih.govacs.org This handle does not participate in the photo-crosslinking but is available for subsequent, highly specific chemical ligation to a reporter or affinity tag. nih.govnih.gov

For visualization of labeled proteins, the azido group transferred from the SAM analog can be conjugated to a fluorescent reporter tag via a "click chemistry" reaction, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govrsc.org This reaction is bioorthogonal, meaning it occurs with high efficiency and specificity in a complex biological milieu without interfering with native biochemical processes. caltech.edu After the target proteins are labeled with the azido-SAM analog, a fluorescent alkyne probe (e.g., TAMRA-DIBO or a rhodamine derivative) is added. nih.govrsc.org The resulting fluorescently tagged proteins can then be separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized directly using an in-gel fluorescence scanner. nih.govacs.org This method allows for the direct profiling of an enzyme's substrates within a proteome. nih.gov

To identify and purify the labeled proteins, the azido handle is instead "clicked" to a biotin-alkyne conjugate, such as biotin-DIBO. nih.gov Biotinylation is the process of attaching biotin (B1667282) to a molecule, which can then be used for affinity purification due to its exceptionally strong and specific interaction with streptavidin or avidin. thermofisher.complos.org After biotinylating the azido-labeled proteins, the entire mixture is passed over streptavidin-conjugated beads, which selectively capture the biotinylated molecules. nih.govnih.gov This allows for the specific enrichment of the target proteins, separating them from the vast excess of unlabeled proteins in the sample. caltech.edunih.gov The enriched proteins can then be eluted from the beads and identified using mass spectrometry. nih.govnih.gov To facilitate the release of captured proteins under mild conditions and reduce background from non-specifically bound molecules, cleavable biotin linkers have also been developed. nih.govnih.gov

Analytical Techniques for Identification and Characterization of Labeled Targets

Following the photo-cross-linking of 8-Azido-S-adenosylmethionine (8-azido-SAM) to its target biomolecules, a series of analytical techniques are employed to identify the labeled species and pinpoint the exact sites of interaction. These methods are crucial for translating the initial cross-linking event into meaningful biological insights.

Proteolytic Digestion of Cross-Linked Complexes

The initial step in identifying the protein targets of 8-azido-SAM is the enzymatic digestion of the cross-linked protein complexes. This process breaks down the large, covalently linked protein-probe conjugates into smaller, more manageable peptide fragments. Trypsin is a commonly used protease for this purpose due to its high specificity, cleaving peptide chains mainly at the carboxyl side of the amino acids lysine (B10760008) or arginine. researchgate.net

The resulting mixture contains a heterogeneous population of peptides, including unmodified peptides, peptides containing the 8-azido-SAM remnant, and cross-linked peptides where the probe has linked two different peptide chains. The conditions of the digestion, such as enzyme concentration, temperature, and incubation time, are optimized to ensure complete and reproducible fragmentation. In some methodologies, multiple proteases with different specificities (e.g., Asp-N, GluC) may be used in succession to generate overlapping peptide fragments, which can aid in achieving higher sequence coverage during subsequent analysis. acs.org

Chromatographic Separation of Labeled Peptides/Nucleic Acids (e.g., HPLC)

After proteolytic digestion, the complex mixture of peptides must be separated to isolate the fragments of interest. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. mdpi.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common modality used for peptide separation. mdpi.comresearchgate.net In RP-HPLC, the peptide mixture is passed through a column containing a nonpolar stationary phase (e.g., C8 or C18). A gradient of increasing organic solvent (like acetonitrile) in a polar mobile phase (typically water with an ion-pairing agent like trifluoroacetic acid) is used to elute the peptides based on their hydrophobicity. researchgate.netnih.gov

The separation achieved by HPLC is critical for reducing the complexity of the sample before it is introduced into the mass spectrometer. acs.org Peptides that have been successfully labeled with the remnant of 8-azido-SAM will exhibit altered retention times compared to their unmodified counterparts, often providing an initial indication of successful labeling. The fractions collected from the HPLC can then be subjected to further analysis. For nucleic acids, similar chromatographic principles apply, often using ion-exchange or reversed-phase chromatography to separate labeled oligonucleotides.

Mass Spectrometry for Identification of Cross-Linked Sites and Proteins

Mass spectrometry (MS) is the definitive technique for identifying the proteins that have been labeled by 8-azido-SAM and for mapping the precise amino acid residues involved in the cross-link. acs.org This is typically done using a "bottom-up" proteomics approach where the digested peptides are analyzed. acs.org

The process involves several key steps:

Ionization: The separated peptides from the HPLC are ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer. acs.org

MS1 Analysis: The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptide ions. This allows for the identification of peptides that have a mass shift corresponding to the addition of the 8-azido-SAM remnant.

Tandem MS (MS/MS): Peptide ions of interest (precursor ions) are selected and fragmented within the mass spectrometer, typically through collision-induced dissociation (CID) or other fragmentation methods like electron-transfer dissociation (ETD). acs.org

MS2 Analysis: The m/z of the resulting fragment ions are measured. This fragmentation pattern provides sequence information for the peptide.

Specialized software is then used to search the acquired MS/MS data against protein sequence databases. nih.gov By identifying the peptide sequence and the specific fragment ions that carry the mass modification from the cross-linker, the exact site of covalent attachment on the protein can be determined. For instance, in a study of IgG1, a histidine-histidine cross-link was identified by digesting the protein in ¹⁸O-labeled water, which results in the incorporation of two ¹⁸O atoms at each new C-terminus, allowing for the clear identification of cross-linked peptides which would contain four ¹⁸O atoms. acs.org

| Analytical Step | Technique | Purpose | Key Outcome |

| 1. Fragmentation | Proteolytic Digestion (e.g., Trypsin) | To break down large protein complexes into smaller peptides for analysis. | A complex mixture of peptides. |

| 2. Separation | High-Performance Liquid Chromatography (HPLC) | To separate the peptide mixture based on physicochemical properties (e.g., hydrophobicity). | Reduced sample complexity and isolation of potentially labeled peptides. |

| 3. Identification | Tandem Mass Spectrometry (MS/MS) | To determine the mass and sequence of peptides, and identify the site of cross-linking. | Identification of the labeled protein and the specific amino acid residue(s) modified by 8-azido-SAM. |

Electrophoretic Mobility Shift Assays (EMSA) for Protein-Nucleic Acid Interactions

When investigating the interaction of 8-azido-SAM with proteins that bind to nucleic acids (like DNA or RNA), the Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a powerful technique. nih.govnih.gov EMSA is used to detect the formation of protein-nucleic acid complexes in vitro. nih.govcreativebiomart.net

The principle of EMSA is based on the difference in the electrophoretic mobility of a free nucleic acid probe versus the probe when it is bound by a protein. nih.govbitesizebio.com The protein-nucleic acid complex migrates more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free probe, resulting in a "shifted" band. nih.gov

In the context of 8-azido-SAM, EMSA can be used in several ways:

To demonstrate that a protein of interest binds to a nucleic acid substrate.

To show that the binding is affected by the presence of S-adenosylmethionine or its analog, 8-azido-SAM.

After UV irradiation, a covalent cross-link formed by 8-azido-SAM can permanently trap the protein-nucleic acid interaction, leading to a stable, shifted band in the gel.

The nucleic acid probe is typically labeled, often with a radioactive isotope like ³²P or a fluorescent dye, to allow for visualization by autoradiography or fluorescence imaging. nih.gov

Gel Electrophoresis (SDS-PAGE) and Autoradiography/Fluorescence Scanning

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique used to separate proteins based on their molecular weight. When 8-azido-SAM is synthesized with a radiolabel (e.g., ³H or ³⁵S) or is subsequently tagged with a fluorescent probe via click chemistry, SDS-PAGE combined with detection of the signal provides a direct way to visualize which proteins have been covalently modified. nih.govnih.gov

Following photo-cross-linking, the entire protein mixture is separated by SDS-PAGE.

Autoradiography: If a radiolabeled 8-azido-SAM analog is used, the gel is dried and exposed to X-ray film. researchgate.netaun.edu.eg The radioactive signal will appear as dark bands on the film, corresponding to the molecular weights of the proteins that were covalently labeled.

Fluorescence Scanning: If the azido group on the cross-linked probe has been reacted with a fluorescent alkyne-containing dye (via click chemistry), the gel can be imaged using a fluorescence scanner at the appropriate wavelength.

This method provides a clear visual profile of the labeled proteins. For example, photoaffinity labeling of methylenetetrahydrofolate reductase with 8-azido-[³H]AdoMet, followed by SDS-PAGE and fluorography, allowed researchers to identify the specific subunits of the enzyme that were labeled. nih.gov The intensity of the band can also provide a semi-quantitative measure of the extent of labeling.

| Technique | Principle | Information Gained |

| SDS-PAGE | Separation of proteins by molecular weight under denaturing conditions. | Visualizes all proteins in a sample, separated by size. |

| Autoradiography | Detection of radiolabeled molecules (e.g., from ³H- or ³⁵S-labeled 8-azido-SAM) on a membrane or gel using X-ray film. | Identifies which protein bands from the SDS-PAGE are radioactively labeled. |

| Fluorescence Scanning | Detection of fluorescently tagged molecules (e.g., after click chemistry) on a gel using a laser-based scanner. | Identifies which protein bands from the SDS-PAGE are fluorescently labeled. |

Computational Approaches for Photolabeling Site Prediction and Structural Correlation

Computational methods are increasingly being used to complement experimental photolabeling data. These approaches can help predict potential binding sites for 8-azido-SAM and correlate the identified cross-linking sites with the three-dimensional structure of the target protein.

Homology modeling and molecular docking are two key computational techniques employed.

Homology Modeling: If the crystal structure of the target protein is unknown, a homology model can be built based on the known structure of a related protein. This provides a structural framework for further analysis. nih.gov

Molecular Docking: Docking simulations can then be used to predict the binding pose of 8-azido-SAM within the active or allosteric site of the protein. These simulations calculate the most favorable binding orientations by minimizing the energy of the ligand-protein complex.

By combining the experimental cross-linking data with these computational models, researchers can gain a deeper understanding of the interaction. For example, if mass spectrometry identifies a cross-linked residue, its location can be mapped onto the protein's 3D structure. This can confirm whether the labeling occurred in a predicted binding pocket and provide insights into the specific amino acid interactions that stabilize the binding of the SAM analog. Such an integrated approach was used to identify active site residues in cytochrome P450 2E1 using an azido-containing photolabeling agent coupled with a homology model of the enzyme. nih.gov Furthermore, molecular dynamics (MD) simulations can be employed to assess the stability of the designed protein-ligand complex and the dynamics of the binding site environment. biorxiv.org

Applications in the Interrogation of Biological Methylation and Sam Dependent Processes

Enzyme Active Site Mapping and Ligand Binding Site Characterization

The ability of 8-azido-SAM to covalently modify enzymes upon photoactivation makes it an exceptional tool for mapping the architecture of enzyme active sites and characterizing ligand binding interactions.

8-azido-SAM has been instrumental in distinguishing between catalytic and allosteric binding sites within methyltransferases (MTs). Because it mimics the natural cofactor, it can bind to any site that accommodates SAM. Through photo-crosslinking experiments, researchers can covalently link the analog to the enzyme and use techniques like mass spectrometry to identify the labeled protein and the specific region of interaction. For instance, studies on catechol O-methyltransferase (COMT) demonstrated that 8-azido-SAM could effectively act as a photoaffinity label, enabling the characterization of its binding site. researchgate.net This approach helps to elucidate how SAM binding at different sites—catalytic versus allosteric—influences the enzyme's activity and regulation. The identification of an allosteric site on Mat2A, the extrahepatic isoform of methionine adenosyltransferase, was aided by inhibitors that bind to a site overlapping with the regulator Mat2B, showcasing the importance of identifying non-catalytic binding sites. researchgate.net

| Enzyme Studied | Method | Finding |

| Catechol O-methyltransferase (COMT) | Photoaffinity Labeling with 8-azido-SAM | Characterization of the SAM-binding site. researchgate.net |

| Methionine adenosyltransferase 2A (Mat2A) | Allosteric Inhibition | Identification of an allosteric site that overlaps with the binding site for its regulator, Mat2B. researchgate.net |

A primary application of 8-azido-SAM is the precise identification of amino acid residues that form the SAM-binding pocket. After UV-induced crosslinking of 8-azido-SAM to a target enzyme, the enzyme-cofactor complex is digested, and the crosslinked peptides are analyzed by mass spectrometry. This powerful combination allows for the pinpointing of the exact amino acids that are in close proximity to the C8-azido group of the adenine (B156593) ring.

Studies have successfully used this method to map the active sites of various methyltransferases. For example, photoaffinity labeling experiments with S-adenosyl-L-methionine have been used to study the SAM binding site on CheR methyltransferase and the EcoRII methyltransferase. nih.gov While these studies did not exclusively use the 8-azido derivative, they established the principle that photolabeling with SAM analogs is a viable strategy for active site mapping. nih.gov The development of SAM analogs with photo-crosslinkable azido (B1232118) groups, such as 8-azido-SAM, provides a more direct tool for these investigations. vcu.edu

S-adenosylmethionine synthetase (MAT), also known as methionine adenosyltransferase, is the enzyme responsible for synthesizing SAM from ATP and L-methionine. researchgate.net The active site of this crucial enzyme has also been a subject of investigation using SAM analogs. 8-azido-SAM can be synthesized in vitro using an enzyme extract containing MAT from Escherichia coli with 8-azidoadenosine (B559645) 5'-triphosphate as a precursor. researchgate.net This enzymatically synthesized 8-azido-SAM was shown to be a functional methyl donor for catechol O-methyltransferase in the absence of UV light, confirming its viability as a SAM analog. researchgate.net Subsequent photolysis allows for the covalent labeling of the MAT active site itself, providing insights into the enzyme's structure and catalytic mechanism. researchgate.net The high conservation of active site amino acid residues across MAT enzymes from different organisms means that findings from one species can often serve as a model for others. researchgate.net

Identification of Novel SAM-Binding Proteins and Methyltransferase Substrates

Beyond characterizing known enzymes, 8-azido-SAM is a key molecule in the discovery of new proteins that interact with SAM and in identifying the targets of methyltransferases on a larger scale.

The central role of SAM in metabolism extends beyond methylation to processes like aminopropylation and radical-based reactions catalyzed by radical SAM enzymes. amsbio.compnas.org Identifying the full complement of SAM-binding proteins is crucial for a complete understanding of its biological functions. rsc.org Photoaffinity probes based on SAM, including 8-azido-SAM, are valuable for this purpose. rsc.org

In a recent study, three SAM photoaffinity probes were developed to label and enrich SAM-binding proteins from cell lysates. rsc.org These probes successfully labeled known SAM-binding proteins and, more importantly, led to the identification of novel interactors. rsc.org For example, using these probes with cell lysates from Burkholderia gladioli and yeast, researchers identified several new SAM-binding proteins. nih.govrsc.org Among the discoveries in B. gladioli were ArsL, a radical SAM enzyme, and two other proteins, AcnA and EDD84_07545, which were shown to cleave SAM, demonstrating the probes' ability to uncover proteins with diverse SAM-related functions. nih.govrsc.org This approach holds significant promise for discovering previously unknown SAM-dependent enzymes and expanding our knowledge of SAM's role in cellular processes. oup.comrsc.org

| Organism | Method | Novel SAM-Binding Proteins Identified | Function |

| Burkholderia gladioli | Photoaffinity Labeling with SAM probes | ArsL | Radical SAM enzyme that cleaves SAM to MTA. nih.govrsc.org |

| Burkholderia gladioli | Photoaffinity Labeling with SAM probes | AcnA, EDD84_07545 | Cleave SAM to generate SAH. nih.govrsc.org |

| Yeast (Saccharomyces cerevisiae) | Photoaffinity Labeling with SAM probes | Dph2 | Involved in diphthamide (B1230887) biosynthesis. rsc.org |

Identifying the specific proteins that are methylated by a particular methyltransferase (its substrates) is a significant challenge in cell biology. A chemoenzymatic strategy known as Bioorthogonal Profiling of Protein Methylation (BPPM) has been developed to address this. acs.orgpnas.org This technique often involves engineering a methyltransferase to accept a "bulky" SAM analog that wild-type enzymes cannot. pnas.orgnih.gov This engineered enzyme then transfers a bioorthogonally tagged group from the SAM analog onto its substrates within a complex cellular mixture. nih.gov

While many BPPM approaches use SAM analogs modified at the methyl group, azido-containing analogs like 8-azido-SAM can also be integrated into strategies for substrate discovery. nih.gov For example, an azido-bearing SAM analog can be used in combination with engineered protein methyltransferases (PMTs) to label their substrates. acs.org The incorporated azide (B81097) tag can then be "clicked" to a reporter molecule, such as biotin (B1667282) for affinity purification or a fluorophore for imaging, allowing for the isolation and identification of the substrates via mass spectrometry. acs.orgpnas.org This approach has been successfully used to identify hundreds of potential non-histone targets for the methyltransferases EuHMT1 and EuHMT2, revealing that these similar enzymes can act on distinct sets of proteins and regulate previously unknown cellular events. pnas.org

Elucidation of Protein and Nucleic Acid Methylation Dynamics and Regulation

Investigation of Methyltransferase Substrate Promiscuity

The same methodologies used for target identification with 8-azido-SAM are directly applicable to investigating the substrate promiscuity of methyltransferases. An MTase is considered promiscuous if it can modify substrates other than its primary, canonical target. By employing 8-azido-SAM in a global, unbiased screen within a cellular or in vitro context, researchers can tag the complete range of nucleic acids or proteins that a specific MTase is capable of modifying researchgate.netnih.gov.

Following the enzymatic transfer of the azido-adenosyl moiety and subsequent bioorthogonal tagging with an affinity label like biotin, the entire collection of modified substrates can be purified and identified using techniques such as mass spectrometry for proteins or next-generation sequencing for nucleic acids. The discovery of unexpected or non-canonical substrates through this approach provides direct evidence of enzyme promiscuity. This is critical for understanding the potential for off-target effects of MTase-targeting drugs and for uncovering novel biological pathways regulated by a single MTase. For example, studies have shown that certain protein methyltransferases can only accommodate small modifications at the 8-position of SAM, such as an azide, indicating that the tolerance for cofactor analogs can influence the range of substrates that can be labeled and identified nih.gov.

Characterization of Enzyme-Cofactor Interactions under Various Conditions

8-Azido-SAM is a valuable tool for photoaffinity labeling, a technique used to map the binding site of a cofactor within its target enzyme. Because the 8-azido group is photoreactive, it forms a highly reactive nitrene upon irradiation with UV light, which then covalently crosslinks to nearby amino acid residues in the enzyme's binding pocket nih.govnih.gov.

Classic studies on the EcoRI DNA methylase demonstrated the utility of this approach. Researchers synthesized radiolabeled 8-azido-SAM and confirmed that it acts as a competent cofactor, albeit with slightly different binding and kinetic parameters compared to the natural cofactor, S-adenosylmethionine (SAM). The binding of 8-azido-SAM was shown to be competitive with SAM, indicating that it occupies the same active site nih.gov. Upon UV irradiation, the analog became permanently attached to the methylase. Subsequent enzymatic digestion of the crosslinked protein followed by peptide sequencing revealed the specific protein fragments that constitute the SAM binding site nih.gov. This method allows for the precise characterization of enzyme-cofactor interactions under various conditions, such as in the presence or absence of the nucleic acid substrate, and provides empirical data to validate structural models.

| Cofactor | Dissociation Constant (Kd) (µM) | Apparent Km (µM) | Apparent kcat (s⁻¹) |

| S-adenosylmethionine (SAM) | 4.8 | 0.335 | 4.3 |

| 8-Azido-S-adenosylmethionine | 12.9 | 0.710 | 5.0 |

| Comparative kinetic and binding data for EcoRI DNA methylase with its natural cofactor (SAM) and the photoaffinity analog (8-Azido-SAM). Data sourced from Reich & Everett (1990). nih.gov |

Studying Post-Translational Modifications Beyond Methylation through Surrogate Transfer

8-Azido-SAM enables the study of enzymatic transfer reactions that go beyond simple methylation. In a process known as surrogate transfer, the methyltransferase enzyme is co-opted to transfer the entire azido-adenosyl moiety to its substrate researchgate.net. This transferred group is significantly larger and chemically distinct from a methyl group.

The key feature of this process is the introduction of the azide, a bioorthogonal functional group, onto the target biomolecule researchgate.net. This azide then serves as a versatile anchor for attaching a wide array of other chemical entities through "click chemistry" or Staudinger ligation nih.govplos.org. Researchers can attach fluorescent dyes for imaging, affinity tags like biotin for purification, or even drug molecules for targeted delivery. This "tagging-via-substrate" approach effectively hijacks the methylation machinery to install novel, artificial modifications onto proteins and nucleic acids, enabling their study in ways that would not be possible by observing natural methylation alone researchgate.net.

Structural Biology Applications

Complementary Tool for X-ray Crystallography and Cryo-EM to Identify Binding Interfaces

Photoaffinity labeling with 8-azido-SAM provides direct experimental evidence to pinpoint the cofactor binding interface nih.gov. By irradiating the enzyme-cofactor complex with UV light, a covalent bond is formed between the 8-azido-SAM analog and the amino acid residues in immediate proximity within the binding pocket nih.govnih.gov. The crosslinked enzyme can then be analyzed by mass spectrometry to identify the exact amino acids that were modified nih.gov. This information provides distance constraints that are invaluable for validating and refining the computational models derived from crystallography or Cryo-EM data. It confirms the location of the binding site and helps to accurately dock the cofactor within the enzyme's structure, offering a more complete and empirically verified picture of the binding interface.

Probing Conformational Changes upon Cofactor Binding

The binding of the cofactor S-adenosylmethionine (SAM) to a methyltransferase is not a static event; it often induces significant conformational changes within the enzyme that are critical for catalysis and regulation. itmedicalteam.plbiorxiv.org Understanding these structural dynamics at a molecular level is essential for elucidating enzyme mechanisms. This compound (8-N₃-SAM) serves as an invaluable chemical probe for this purpose, primarily through a technique known as photoaffinity labeling. nih.govbiorxiv.org

The core principle of using 8-N₃-SAM to probe conformational changes lies in its photoactivatable azido group. nih.govslideshare.net Positioned at the C8 of the adenine ring, this group is relatively inert in the dark, allowing the analog to bind to the enzyme's active site in a manner that mimics the natural cofactor, SAM. biologiachile.cl Upon exposure to ultraviolet (UV) light, the azido moiety is converted into a highly reactive nitrene radical. slideshare.net This short-lived, aggressive species rapidly inserts into nearby C-H or N-H bonds of amino acid residues within the binding pocket, forming a stable, covalent crosslink between the cofactor analog and the enzyme. nih.govbiologiachile.cl

This photochemical reaction effectively "traps" or "freezes" the enzyme in its cofactor-bound conformation. itmedicalteam.pl By capturing this specific structural state, researchers can employ techniques like mass spectrometry and peptide mapping to identify the exact location of the crosslink. rappsilberlab.org This reveals which amino acid residues are in immediate proximity to the adenine ring of the bound cofactor, providing direct, high-resolution information about the binding site's architecture and the conformational state of the enzyme upon cofactor binding. itmedicalteam.plrappsilberlab.org

A notable application of this technique is in the study of 5,10-methylenetetrahydrofolate reductase (MTHFR), an enzyme allosterically inhibited by SAM. biorxiv.orgnih.gov The binding of SAM, versus its demethylated product S-adenosylhomocysteine (SAH), induces distinct conformational changes that switch the enzyme between inhibited and active states, respectively. biorxiv.orgthesgc.org Early studies utilized 8-N₃-SAM to perform photoaffinity labeling on MTHFR, helping to delineate the SAM-binding regulatory site. nih.govbiorxiv.org More recent structural studies have shown that SAM binding necessitates a conformational rearrangement of loop regions within the enzyme's regulatory domain. thesgc.org For example, the methyl group of SAM, which is absent in SAH, would otherwise cause a steric clash with residue Ala368, indicating that the binding loop must move to accommodate the full cofactor. thesgc.org The use of 8-N₃-SAM helps to lock the enzyme in this specific conformation for analysis. Cryo-electron microscopy has further revealed that SAM binding promotes a compact, inhibited state, while SAH binding favors a more extended, active conformation. biorxiv.org

The utility of 8-N₃-SAM is predicated on the target enzyme's ability to accommodate the azido substitution at the C8 position. Research on enzymes like Protein Arginine Methyltransferase 1 (PRMT1) has shown that they can tolerate small substitutions at this position, making 8-N₃-SAM a viable probe. nih.gov

The table below summarizes key research findings where photoaffinity labeling has been instrumental in understanding enzyme conformational changes.

| Enzyme | Probe Used | Technique | Key Finding on Conformational Change |

|---|---|---|---|

| 5,10-methylenetetrahydrofolate reductase (MTHFR) | This compound | Photoaffinity Labeling | Identified the allosteric binding site and demonstrated that cofactor binding induces a significant conformational change related to the enzyme's inhibited state. nih.govbiorxiv.org |

| Catechol O-methyltransferase (COMT) | S-adenosylmethionine (via computational modeling) | Molecular Dynamics & Computational Docking | Demonstrated an induced-fit mechanism where the enzyme transitions between an "open" and "closed" state to accommodate SAM binding. plos.org |

| Human Serum Albumin (HSA) & Cytochrome C | Sulfosuccinimidyl 4,4'-azipentanoate (sulfo-SDA) | Quantitative Photo-crosslinking Mass Spectrometry (QCLMS) | Distinguished pH-dependent conformers, pinpointing regions within the protein structure that undergo conformational changes in response to environmental shifts. rappsilberlab.orgacs.org |

| Methyltransferase Ribozyme (SMRZ-1) | S-adenosylmethionine | NMR Spectroscopy & X-ray Crystallography | Revealed a dramatic local conformational change in the RNA structure upon SAM binding, highlighting that such dynamics are not limited to protein enzymes. researchgate.net |

By providing a method to covalently capture the transient enzyme-cofactor complex, this compound allows for a detailed structural snapshot that is crucial for understanding the dynamic nature of enzyme regulation and catalysis. itmedicalteam.plbiologiachile.cl

Advanced Analog Development and Future Directions in Chemical Biology

Evolution of S-Adenosylmethionine Analogs Beyond 8-Azido Functionality

The utility of S-adenosylmethionine (SAM) as a biological methyl group donor has inspired the development of a vast array of synthetic analogs to probe and manipulate biological systems. While 8-azido-SAM was a foundational tool, the field has progressed to include a diverse chemical toolbox of functionalities, enabling a broader range of applications in chemical biology. These advancements have focused on introducing bioorthogonal handles for downstream labeling and on improving the inherent instability of the SAM scaffold.

Introduction of Alkyne, Ketone, and Selenium-Based Moieties for Diverse Applications

To expand the capabilities of methyltransferase-directed labeling, researchers have incorporated various chemical reporters into the SAM scaffold. These moieties, transferred by methyltransferases to their substrates (such as proteins, DNA, and RNA), allow for subsequent bioorthogonal chemical reactions to attach probes for visualization, enrichment, and identification. nih.govacs.org

Alkyne and Ketone Moieties: The introduction of terminal alkynes and ketones has been particularly fruitful. These groups serve as handles for highly specific and efficient ligation chemistries, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and ketone-hydrazine/hydroxylamine ligation (hydrazone/oxime formation), respectively. For instance, SAM analogs with extended carbon chains containing double or triple bonds have been successfully synthesized and used by DNA methyltransferases to functionalize DNA in a sequence-specific manner. researchgate.net An example is the propargyl group, which is one of the smallest bioorthogonal functionalities. acs.org However, the stability of some of these analogs can be a limiting factor; for example, a propargyl-SAM analog was found to have a half-life of about 5 minutes at pH 7.5 due to hydration of the propargyl side chain. nih.gov

Selenium-Based Moieties: To address the instability of some sulfur-based SAM analogs, selenium-based counterparts (Se-adenosyl-l-selenomethionine or SeAM) have been developed. nih.govresearchgate.net Replacing the sulfur atom with selenium can enhance chemical stability and, in some cases, improve reactivity and compatibility with certain methyltransferases. acs.orgresearchgate.net The weaker selenium-carbon bond can accelerate the transfer of the alkyl group. acs.org Propargylic Se-adenosyl-l-selenomethionine (ProSeAM) is a notable example that exhibits a broad spectrum of reactivity against various lysine (B10760008) methyltransferases and has sufficient stability for in vitro enzymatic reactions. nih.govnih.govplos.org This enhanced stability and reactivity profile makes SeAM analogs powerful probes for identifying the substrates of methyltransferases in complex biological mixtures. nih.govnih.govplos.org

Below is a table summarizing key SAM analogs with diverse functionalities.

| Moiety Type | Example Analog Name | Transferred Group | Key Features & Applications |

| Alkyne | Propargyl-SAM | Propargyl | Small bioorthogonal handle for CuAAC ("click chemistry"). Used for labeling DNA, proteins. researchgate.netacs.org |

| Alkyne | (E)-hex-2-en-5-ynyl SAM (Hey-SAM) | (E)-hex-2-en-5-ynyl | Clickable cofactor for engineered G9a protein lysine methyltransferase, enabling substrate labeling. nih.gov |

| Selenium/Alkyne | Propargylic Se-adenosyl-l-selenomethionine (ProSeAM) | Propargyl | Enhanced stability and reactivity compared to sulfur analog; broad compatibility with native methyltransferases for proteomic-scale substrate identification. nih.govnih.govplos.org |

| Azide (B81097) | Azido-SAM | Azidoethyl | Bioorthogonal handle for Staudinger ligation or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov |

Design of Analogs with Enhanced Stability in Biological Environments

A significant challenge in the application of SAM analogs is their inherent chemical instability, as they can degrade through pathways like intramolecular cyclization to form 5'-methylthioadenosine (MTA) and homoserine lactone. nih.govresearchgate.net To overcome this, several strategies have been employed to create more robust analogs.

One successful approach involves modifying the core structure of SAM. For example, replacing the sulfur atom with nitrogen has led to the creation of aza-SAM derivatives. rsc.orgmanchester.ac.uk These stable mimics have been instrumental in structural studies of enzymes, providing valuable insights into active site architecture and catalytic mechanisms. manchester.ac.uk Another strategy involves creating novel salts of SAM with large anions, which has been shown to significantly improve the stability of the sulfonium (B1226848) compound. nih.gov

Furthermore, isosteric replacements within the SAM molecule have been explored to increase stability against key decomposition reactions. frontiersin.org For instance, replacing the carboxyl group with an H-phosphinic group has resulted in a SAM analog (SAM-PH) that is significantly more stable than native SAM while retaining functional activity in certain methyltransferase reactions. frontiersin.org Chemoenzymatic synthesis methods are also being developed to produce SAM analogs in situ, which helps to overcome issues of instability and purification challenges associated with purely chemical syntheses. researchgate.net

Strategies for Engineering Enzyme Selectivity for Synthetic Cofactors

While the development of novel SAM analogs is crucial, their utility is often limited by the acceptance of these synthetic cofactors by wild-type enzymes. To address this, researchers have turned to protein engineering to create mutant enzymes that not only accept but often prefer these synthetic analogs over the natural SAM.

Rational Mutagenesis to Create "Bump-Hole" Enzyme-Probe Pairs

A powerful and widely used strategy for engineering enzyme selectivity is the "bump-hole" approach. This involves creating a steric "bump" on the synthetic cofactor and a corresponding "hole" in the enzyme's active site through rational, site-directed mutagenesis. nih.gov The bulky analog is too large to fit into the active site of the wild-type enzyme, while the natural cofactor (SAM) is too small to bind effectively in the enlarged active site of the mutant enzyme. This creates an orthogonal enzyme-cofactor pair that functions independently of their wild-type counterparts within a cellular context.

This approach typically involves identifying conserved, bulky amino acid residues (like tyrosine or methionine) that line the SAM-binding pocket. nih.gov These residues are then mutated to smaller ones (such as alanine (B10760859) or glycine), creating the "hole." The synthetic cofactor is then designed with a "bump"—a functional group that is larger than the methyl group of SAM—that fits snugly into this newly created space. This strategy has been successfully applied to protein lysine methyltransferases, such as G9a, where a Y1154A mutation allowed the enzyme to utilize a SAM analog with a bulky (E)-hex-2-en-5-ynyl group. nih.gov This engineered pair enabled the efficient labeling of G9a substrates even in the presence of native G9a and SAM. nih.gov

Expanding the Substrate Scope of Engineered Methyltransferases

Beyond creating orthogonal pairs, enzyme engineering has been used to broaden the types of chemical groups that can be transferred by methyltransferases. By modifying the active site, these enzymes can be repurposed to act as versatile alkyltransferases. uni-freiburg.deresearchgate.netbiorxiv.orgnih.gov

For example, S-adenosyl-L-methionine-dependent methyltransferases, which are naturally highly chemoselective, have been engineered to transfer moieties other than a methyl group. uni-freiburg.deresearchgate.netbiorxiv.org By generating cofactor derivatives in situ from modified L-methionine analogs, enzymes can transfer ethyl, propargyl, allyl, and even benzyl (B1604629) groups. uni-freiburg.debiorxiv.org This significantly expands the pool of potential products from biocatalytic reactions.

In some cases, methyltransferases have been engineered to utilize entirely new cofactors, such as carboxy-S-adenosyl methionine (cxSAM), to catalyze carboxymethylation instead of methylation. nih.govmanchester.ac.uk Furthermore, chimeric cofactors that combine features of SAM and other molecules, like dimethylallyl diphosphate (B83284) (DMAPP), have enabled methyltransferases to function as prenyltransferases, transferring much larger C5, C10, and C15 isoprenoid groups. uni-muenchen.de This demonstrates the remarkable plasticity of methyltransferase active sites and their potential for development as general biocatalysts for a wide range of alkylation reactions. uni-muenchen.de

Emerging Applications in Complex Biological Systems

The development of advanced SAM analogs and engineered methyltransferases has opened up new frontiers for studying and manipulating complex biological processes. The ability to introduce specific chemical functionalities onto biomolecules in a targeted manner within cells and even whole organisms provides unprecedented opportunities for research.

One of the most significant applications is in the field of proteomics for the unambiguous profiling of methyltransferase substrates. nih.govnih.gov By using an engineered enzyme-cofactor pair, researchers can specifically tag the substrates of a single methyltransferase with a bioorthogonal handle. These tagged proteins can then be fluorescently labeled for visualization or enriched using affinity purification for identification by mass spectrometry. This approach, termed Bioorthogonal Profiling of Protein Methylation (BPPM), allows for the deconvolution of complex methylation networks in the cell. nih.gov

These tools are also being applied to study the role of methylation in epigenetic regulation. nih.gov By labeling specific DNA or histone modifications, it is possible to track their dynamics during processes like transcriptional activation or cell cycle progression. Furthermore, the ability to transfer groups larger than methyl allows for the site-specific installation of probes that can report on the local environment or be used to recruit other proteins to specific genomic loci.

The selective modification of RNA is another emerging area. Given the importance of RNA methylation in regulating RNA stability, processing, and translation, the ability to label and track specific RNA molecules is of great interest. Engineered methyltransferases and their corresponding SAM analogs provide a means to achieve this with high specificity.

Ultimately, the continued evolution of SAM analogs and the rational engineering of methyltransferases are providing a sophisticated chemical biology toolkit. These tools are not only enhancing our fundamental understanding of biological methylation but are also paving the way for new diagnostic and therapeutic strategies by allowing precise manipulation of cellular pathways.

Profiling in Cell Lysates and Recombinant Systems

8-Azido-S-adenosylmethionine and its derivatives have become powerful tools for profiling the substrates of S-adenosyl-L-methionine (SAM)-dependent enzymes, particularly methyltransferases, in complex biological mixtures like cell lysates and with purified recombinant enzyme systems. nih.gov These analogs act as probes that enable the covalent tagging and subsequent identification of enzyme targets.

One prominent technique is Photoaffinity Labeling, which utilizes this compound (8-N3-AdoMet). nih.govnih.gov In this approach, 8-N3-AdoMet, which contains a photo-reactive azido (B1232118) group at the 8th position of the adenine (B156593) ring, serves as an analog of SAM. It can bind to the SAM-binding site of enzymes. Upon irradiation with ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene, which then forms a stable covalent bond with nearby amino acid residues within the binding site. nih.govnih.gov This process specifically and covalently labels the enzyme, allowing for the identification of SAM-binding proteins and the mapping of their cofactor-binding domains. nih.govnih.gov For example, this method has been used to locate the allosteric inhibitor binding site on methylenetetrahydrofolate reductase and to identify peptides within the SAM-binding site of the EcoRI DNA methylase. nih.govnih.gov

Another sophisticated strategy is the Bioorthogonal Profiling of Protein Methylation (BPPM). nih.govnih.gov This technology often employs analogs like 4-azido-but-2-enyl S-adenosyl-L-methionine (Ab-SAM), where the transferable methyl group of SAM is replaced with a larger moiety containing a bioorthogonal azide group. nih.govnih.gov The distinct size and geometry of this analog prevent it from being recognized by most wild-type methyltransferases. nih.gov However, by engineering the target methyltransferase through mutagenesis, its active site can be enlarged to accommodate the bulky analog. nih.gov This engineered enzyme can then selectively transfer the azido-containing group from the analog to its specific protein or peptide substrates within a cell lysate. nih.govnih.gov The incorporated azide serves as a chemical handle for "click chemistry," specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the attachment of reporter tags like biotin (B1667282) for affinity purification or fluorophores for visualization. nih.govnih.gov This approach enables the unambiguous, proteome-wide profiling of substrates for a specific methyltransferase in a complex mixture. nih.gov

Table 1: Applications of 8-Azido-SAM Analogs in In Vitro Systems

| Method | Analog Used | Target Enzyme(s) | System | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Photoaffinity Labeling | This compound (8-N3-AdoMet) | Methylenetetrahydrofolate reductase | Purified enzyme | Located the binding site for the allosteric inhibitor on the 37-kDa domain. | nih.gov |

| Photoaffinity Labeling | This compound (8-N3-AdoMet) | EcoRI DNA methylase | Purified enzyme | Identified peptides (amino acids 206-212 and 213-221) at the AdoMet binding site. | nih.gov |

| Photoaffinity Labeling | 8-azido-S-adenosyl-L-[methyl-3H]methionine | Protein N-methyltransferases (Arginine and Lysine specific) | Purified enzymes | Demonstrated that the AdoMet binding sites of different protein N-methyltransferases are distinct. | nih.gov |

| Bioorthogonal Profiling of Protein Methylation (BPPM) | 4-azido-but-2-enyl S-adenosyl-L-methionine (Ab-SAM) | Engineered G9a variant (EuHMT1) | HEK293T cell lysate | Enabled selective labeling and identification of nonhistone targets of EuHMT1. | nih.govnih.gov |

Potential for In Vivo Labeling in Model Organisms (without human trials)

The success of bioorthogonal chemistry in cell lysates has paved the way for its potential application in living model organisms. While direct reports on the in vivo use of this compound are emerging, extensive research using analogous strategies, such as the metabolic labeling of proteins with non-canonical amino acids (NCAAs) like azidohomoalanine (AHA), demonstrates the feasibility of this approach. elifesciences.org These studies have successfully visualized and identified newly synthesized proteins in organisms such as C. elegans and mice. elifesciences.orgresearchgate.net

The core principle involves introducing the azide-bearing molecule to the model organism, where it is incorporated into biomolecules by the organism's own cellular machinery. researchgate.net For this compound analogs, this would likely require co-expression of an engineered methionine adenosyltransferase (MAT) and a specific methyltransferase of interest. The engineered MAT would synthesize the azido-SAM analog in vivo from an administered methionine precursor, and the engineered methyltransferase would then transfer the azido-alkyl group to its targets.

This strategy could allow for the temporal and spatial tracking of methylation events during complex biological processes like development or memory formation in intact organisms. elifesciences.org The azide-labeled proteins could then be detected via click chemistry to fluorescent probes for imaging within specific tissues or cell types, or tagged with biotin for purification and subsequent identification by mass spectrometry. researchgate.net Studies in larval zebrafish and C. elegans have already established the use of click chemistry for labeling various biomolecules in vivo, indicating that the chemical reactions are biocompatible and can be performed without causing overt toxicity or altering simple behaviors. researchgate.net

Limitations of Current this compound Applications and Analog Design

Non-Specific Labeling Considerations and Controls

A significant challenge in any labeling experiment is ensuring specificity. With this compound analogs, non-specific labeling can arise from several sources. In photoaffinity labeling, the highly reactive nitrene generated upon UV irradiation can potentially react with components other than the intended target, such as the solvent or other nearby biomolecules. In bioorthogonal labeling, even with engineered enzymes, there may be some low-level recognition of the analog by endogenous, wild-type enzymes, or non-enzymatic reactions.

To address these issues, a series of rigorous controls are essential to validate the specificity of the labeling. These controls are critical for distinguishing true biological targets from background noise.

Table 2: Essential Controls for Labeling Experiments with 8-Azido-SAM Analogs

| Control Type | Description | Purpose | Reference(s) |

|---|---|---|---|

| Competition with Natural Cofactor | The labeling experiment is performed in the presence of a large excess of the natural cofactor, S-adenosylmethionine (AdoMet). | To demonstrate that the analog binds specifically to the SAM-binding site. A significant reduction in labeling indicates specific binding. | nih.govnih.gov |

| No UV Irradiation (for Photoaffinity Labeling) | The complete experiment is run without the UV light activation step. | To confirm that covalent labeling is dependent on the photo-activation of the azide group and is not due to non-specific sticking. | nih.govnih.gov |

| No Analog Control | The experiment is performed without the addition of the 8-azido-SAM analog. | To identify background signals from the detection reagents (e.g., antibodies, streptavidin). | |

| Engineered vs. Wild-Type Enzyme (for BPPM) | Labeling is compared between systems containing the engineered methyltransferase and those containing only the wild-type version. | To show that efficient labeling of substrates is dependent on the presence of the specifically engineered enzyme. | nih.gov |

| Pre-alkylation | Proteins in the lysate are treated with an alkylating agent like iodoacetamide (B48618) before adding the click chemistry handle. | To block free thiol groups (cysteines) that can sometimes react non-specifically with alkyne or cyclooctyne (B158145) probes. | elifesciences.org |

Challenges in Quantitative Proteomic Profiling

While 8-azido-SAM analogs are powerful tools for identifying targets, using them for accurate quantification in proteomic workflows presents several challenges. Quantitative proteomics aims to measure the relative or absolute abundance of proteins across different samples, but the multi-step process of labeling, enrichment, and analysis can introduce variability and bias. nih.govresearchgate.net

One major issue is the inherent complexity of the proteome. nih.gov Labeled target proteins may be of very low abundance, making them difficult to detect and quantify reliably against a background of highly abundant proteins. nih.gov The enrichment step, typically using streptavidin beads to capture biotin-tagged targets, can suffer from the co-purification of non-specific proteins that bind to the beads, which complicates downstream analysis. nih.gov

Furthermore, the addition of the labeling tag itself can alter the physicochemical properties of the peptides being analyzed. nih.gov The bulky biotin-containing tags attached via click chemistry significantly increase the hydrophobicity of a peptide. This can lead to the loss of these peptides during sample preparation due to aggregation or adsorption to surfaces, and can also pose a challenge for separation by standard reverse-phase liquid chromatography before mass spectrometry. nih.gov

Finally, data analysis in quantitative proteomics is complex. Distinguishing real, low-level changes from experimental noise requires sophisticated statistical methods. researchgate.net Techniques like spectral counting are only semi-quantitative, and while methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) provide better accuracy, they are not always compatible with in vivo studies in all model organisms. nih.govnih.gov

Outlook: Integration with Multi-Omic Technologies and Advanced Imaging Techniques

The future of research utilizing this compound lies in integrating the rich proteomic data it generates with other layers of biological information and advanced analytical techniques. This integration promises a more holistic understanding of cellular processes. mdpi.com

Integration with Multi-Omic Technologies: Multi-omics approaches aim to combine data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of a biological system. mdpi.comnih.gov The specific methylome data generated using 8-azido-SAM can be correlated with transcriptomic (RNA-Seq) data to understand how the methylation of specific proteins, such as transcription factors or histones, influences gene expression. researchgate.net For instance, identifying the substrates of a particular histone methyltransferase and simultaneously measuring genome-wide changes in mRNA levels could directly link specific methylation events to the regulation of gene networks. nih.gov This integrated analysis can help construct more complete signaling pathways and reveal systemic responses to stimuli or disease states. mdpi.comnih.gov

Advanced Imaging Techniques: The azide handle incorporated by 8-azido-SAM analogs is not limited to biotinylation for pull-down experiments. It can be conjugated to a wide array of fluorescent dyes via click chemistry, enabling advanced imaging applications. nih.gov This allows for the direct visualization of methylation events within fixed or even living cells. By using super-resolution microscopy techniques, such as STORM or STED, in combination with bright, photostable fluorophores, it may be possible to visualize the precise subcellular localization of newly methylated proteins with nanoscale resolution. This could provide unprecedented insights into where and when specific methylation events occur, for example, within distinct chromatin domains or at signaling hubs on the cell membrane.

Q & A

Q. How can researchers address potential conflicts between in vitro and in vivo findings using 8-Azido-S-adenosylmethonium?

- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile discrepancies. Use tissue-specific probes (e.g., organoid models) to bridge in vitro-in vivo gaps. Perform meta-analyses of existing literature to identify consensus mechanisms. Clearly delineate limitations in discussion sections, emphasizing context-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.